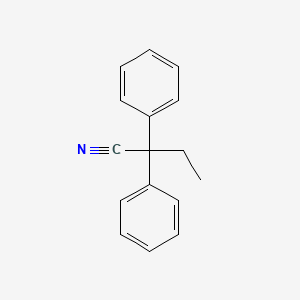

2,2-Diphenylbutyronitrile

Descripción

Historical Context and Significance in Synthetic Chemistry

The history of 2,2-diphenylbutyronitrile is intrinsically linked to its parent compound, diphenylacetonitrile (B117805) (also known as benzhydryl cyanide). The significance of diphenylacetonitrile as a crucial building block in organic synthesis was established through its application in the production of various Active Pharmaceutical Ingredients (APIs). atompharma.co.inganeshremedies.com It serves as a key intermediate for several important medicines, including methadone, loperamide (B1203769), and doxapram. atompharma.co.inganeshremedies.com

The synthesis of diphenylacetonitrile itself has a long history, with early methods including the dehydration of diphenylacetamide and the reaction of diphenylbromomethane with mercuric cyanide. orgsyn.org A common industrial preparation involves a two-step process starting from benzyl (B1604629) cyanide: a bromination reaction to form α-bromo-α-phenylacetonitrile, followed by a Friedel-Crafts reaction with benzene, catalyzed by anhydrous aluminum chloride, to yield diphenylacetonitrile. orgsyn.orggoogle.com

The strategic importance of the diphenylacetonitrile scaffold paved the way for the development of its derivatives. The synthesis of this compound and its analogues, such as 4-bromo-2,2-diphenylbutyronitrile (B143478), represents a logical extension of this chemistry. These compounds are typically prepared via the alkylation of diphenylacetonitrile. google.com For instance, 4-bromo-2,2-diphenylbutyronitrile can be synthesized by reacting diphenylacetonitrile with 1,2-dibromoethane (B42909) in the presence of a base like sodium amide or sodium hydroxide (B78521) with a phase-transfer catalyst. newdrugapprovals.orggoogle.com The significance of these butyronitrile (B89842) derivatives lies in their ability to serve as more advanced intermediates, enabling the construction of complex, multi-functional molecules. A prime example is the use of a this compound derivative in the synthesis of Imidafenacin, a treatment for overactive bladder. newdrugapprovals.org

Foundational Principles of Nitrile Chemistry Pertinent to this compound Scaffolds

The chemical behavior of this compound is dominated by the reactivity of its cyano (-C≡N) functional group. Nitriles are a versatile class of organic compounds, and their chemistry provides a powerful toolkit for synthetic chemists. atompharma.co.inCurrent time information in Bangalore, IN.

Key Properties and Reactivity of the Nitrile Group:

Polarity and Structure: The carbon-nitrogen triple bond is highly polar due to the greater electronegativity of nitrogen, which induces a significant dipole moment. starskychemical.comchemicalbook.com This polarity makes the carbon atom electrophilic and susceptible to attack by nucleophiles. atompharma.co.in The nitrile group is linear, a structural feature that influences the stereochemistry of molecules containing it. Current time information in Bangalore, IN.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. ganeshremedies.comatompharma.co.in This reaction proceeds through an amide intermediate and is a common method for converting the cyano group into a carboxyl group, fundamentally altering the molecule's functionality. Current time information in Bangalore, IN.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). ganeshremedies.comatompharma.co.in Milder reducing agents can convert nitriles into aldehydes. This transformation is crucial for introducing an amine or aldehyde functionality into the molecular scaffold.

Nucleophilic Addition: The electrophilic carbon of the nitrile group readily undergoes addition reactions with organometallic reagents, such as Grignard reagents. atompharma.co.in This reaction initially forms an imine salt, which can be hydrolyzed to produce a ketone, providing a route to extend the carbon skeleton. atompharma.co.in

Alpha-Carbon Reactivity: The carbon atom adjacent (alpha) to the nitrile group in compounds like diphenylacetonitrile is acidic. This allows for deprotonation by a suitable base to form a carbanion. arkat-usa.org This carbanion is a potent nucleophile that can be alkylated, which is the key reaction used to synthesize this compound and its derivatives from diphenylacetonitrile. google.comarkat-usa.org

These foundational principles of nitrile chemistry are directly applicable to the this compound scaffold, allowing it to be a versatile synthon for a wide range of chemical transformations.

Table 1: Key Reactions of the Nitrile Functional Group

| Reaction Type | Reagents | Product Functional Group | Significance |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Conversion to carboxyl-based compounds. atompharma.co.in |

| Reduction | LiAlH₄, then H₂O | Primary Amine | Introduction of a basic nitrogen center. atompharma.co.in |

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone | Carbon-carbon bond formation. atompharma.co.in |

| Alkylation (of precursor) | 1. Base (e.g., NaNH₂) 2. R-X | Alkylated Nitrile | Builds the this compound scaffold. google.com |

Scope and Research Trajectories of Diphenylbutyronitrile Derivatives

The this compound core serves as a "scaffold," a central molecular framework upon which more elaborate structures can be built. mcgill.ca Research involving this scaffold is primarily focused on the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

Current Research Directions:

Pharmaceutical Intermediates: A major research trajectory continues to be the use of diphenylbutyronitrile derivatives as advanced intermediates in drug synthesis. google.com The synthesis of Imidafenacin, which involves the condensation of a this compound derivative with 2-methylimidazole, highlights this application area. newdrugapprovals.org Ongoing research, often documented in patents, focuses on optimizing these synthetic routes to improve yields, reduce the number of steps, and develop more environmentally benign processes. newdrugapprovals.orggoogle.com

Development of Novel Synthetic Methods: Chemists are continuously exploring more efficient ways to synthesize and functionalize the diphenylbutyronitrile scaffold. This includes the investigation of new catalysts and reaction conditions to improve reaction times and product purity. google.com For example, research has been conducted on using phase-transfer catalysts to enhance the efficiency of the alkylation of diphenylacetonitrile. google.com

Molecular Probes and Materials Science: The unique structure of the diphenylbutyronitrile scaffold makes it a candidate for creating new materials and molecular probes. For example, 4-bromo-2,2-diphenylbutyronitrile has been used as a building block in "click" chemistry. By converting the bromo- functionality to an azide, the molecule can be readily attached to other molecules containing an alkyne via a copper-catalyzed cycloaddition reaction. This allows for the rapid synthesis of a library of diverse and complex molecules for screening in materials science or biological applications.

The scope of research is driven by the scaffold's synthetic accessibility and the versatility of the nitrile group. Future research will likely continue to focus on creating libraries of novel compounds based on the this compound framework for evaluation in various scientific fields. google.com

Structure

3D Structure

Propiedades

Número CAS |

5558-68-9 |

|---|---|

Fórmula molecular |

C16H15N |

Peso molecular |

221.30 g/mol |

Nombre IUPAC |

2,2-diphenylbutanenitrile |

InChI |

InChI=1S/C16H15N/c1-2-16(13-17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3 |

Clave InChI |

NQCFFHSZJWFYEU-UHFFFAOYSA-N |

SMILES canónico |

CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Synthetic Methodologies for 2,2 Diphenylbutyronitrile and Its Derivatives

Established Synthetic Routes to 2,2-Diphenylbutyronitrile Core Structures

The construction of the this compound scaffold is typically achieved through classical chemical transformations that have been refined over time for improved efficiency and yield.

Classical Approaches and Mechanistic Considerations

The fundamental approach to synthesizing the this compound core involves the alkylation of diphenylacetonitrile (B117805). This reaction leverages the acidity of the α-hydrogen of the nitrile group, which can be deprotonated by a suitable base to form a carbanion. This nucleophilic carbanion then undergoes a substitution reaction with an appropriate electrophile.

Alkylation Reactions in the Synthesis of Diphenylbutyronitriles

Alkylation of diphenylacetonitrile is a cornerstone in the synthesis of this class of compounds. newdrugapprovals.orgarkat-usa.org The reaction typically involves the deprotonation of diphenylacetonitrile using a strong base, followed by the introduction of an alkylating agent. arkat-usa.org

The choice of base is critical and can influence the reaction's success and yield. Common bases include sodium amide (NaNH2), lithium amide, potassium tert-butoxide, and sodium hydroxide (B78521). arkat-usa.orgunodc.org For instance, the condensation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane in the presence of sodium amide was a key step in the original synthesis of methadone, a related compound. unodc.org

The alkylating agent provides the remaining carbon atoms to form the butyronitrile (B89842) chain. For the synthesis of the unsubstituted this compound, an ethyl halide such as ethyl bromide would be used. The reaction proceeds via an SN2 mechanism, where the diphenylacetonitrile carbanion attacks the electrophilic carbon of the ethyl halide, displacing the halide ion.

A study on the alkylation of deprotonated diphenylacetonitrile with haloacetones highlighted the impact of the halogen and solvent on product yields. arkat-usa.org While chloroacetone (B47974) gave a low yield, bromoacetone (B165879) and in-situ prepared iodoacetone (B1206111) provided significantly better yields of the desired product. arkat-usa.org

| Reactants | Base | Alkylating Agent | Product | Reference |

| Diphenylacetonitrile | Sodium Amide | 1-Dimethylamino-2-chloropropane | 4-Dimethylamino-2,2-diphenylpentanenitrile | unodc.org |

| Diphenylacetonitrile | Potassium tert-butoxide | Chloroacetone | 4-Oxo-2,2-diphenylvaleronitrile (16% yield) | arkat-usa.org |

| Diphenylacetonitrile | Potassium tert-butoxide | Bromoacetone | 4-Oxo-2,2-diphenylvaleronitrile (70-71% yield) | arkat-usa.org |

| Diphenylacetonitrile | Sodium Hydride (in DMF) | Iodoacetone (in situ) | 4-Oxo-2,2-diphenylvaleronitrile (70-71% yield) | arkat-usa.org |

Hydrocyanation Strategies for Nitrile Formation

While alkylation of a pre-existing nitrile is common, an alternative conceptual approach involves the formation of the nitrile group itself through hydrocyanation. This would typically involve the addition of hydrogen cyanide (HCN) or a cyanide salt to an unsaturated precursor. However, for the synthesis of this compound, this method is less frequently documented in readily available literature compared to the alkylation routes.

Synthesis of Halogenated this compound Derivatives (e.g., 4-Bromo-2,2-diphenylbutyronitrile)

4-Bromo-2,2-diphenylbutyronitrile (B143478) is a crucial intermediate, particularly in the synthesis of other more complex molecules. newdrugapprovals.orggoogle.comcymitquimica.com Its synthesis is a prime example of introducing functionality to the this compound core.

The most direct method for synthesizing 4-bromo-2,2-diphenylbutyronitrile is through the alkylation of diphenylacetonitrile with 1,2-dibromoethane (B42909). newdrugapprovals.org In this reaction, one of the bromine atoms of 1,2-dibromoethane acts as a leaving group, while the other remains in the final product.

A patented method describes the reaction of diphenylacetonitrile with ethylene (B1197577) dibromide in the presence of a phase-transfer catalyst, such as benzalkonium bromide, and a strong base like sodium hydroxide. google.com This approach is reported to significantly improve the reaction rate and yield. google.com The reaction is typically carried out at elevated temperatures, followed by crystallization to isolate the product. google.com

| Reactants | Catalyst | Base | Temperature | Product | Reference |

| Diphenylacetonitrile, Ethylene Dibromide | Benzalkonium Bromide | Sodium Hydroxide | 90-98 °C | 4-Bromo-2,2-diphenylbutyronitrile | google.com |

| Diphenylacetonitrile, 1,2-Dibromoethane | Sodium Amide | Toluene | Not Specified | 4-Bromo-2,2-diphenylbutyronitrile | newdrugapprovals.org |

Regioselective Bromination Techniques

Regioselective bromination refers to the specific placement of a bromine atom on a molecule. In the context of synthesizing 4-bromo-2,2-diphenylbutyronitrile, the regioselectivity is inherently controlled by the choice of the alkylating agent, 1,2-dibromoethane, which ensures the bromine is on the terminal carbon of the four-carbon chain.

For aromatic compounds, various methods for regioselective bromination have been developed. organic-chemistry.orgmdpi.com For instance, reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) have been used for the para-selective bromination of activated aromatic rings under mild conditions. organic-chemistry.org While not directly applied to the aliphatic chain of this compound, these techniques are crucial in the broader field of halogenated organic compound synthesis.

Catalytic Approaches in Halogenation Processes

Catalysis plays a significant role in many halogenation reactions, often by activating the halogenating agent. libretexts.orgmt.com For electrophilic aromatic bromination, Lewis acids like ferric halides (FeX₃) or aluminum halides (AlX₃) are commonly used to polarize the Br-Br bond and increase its electrophilicity. libretexts.org

In the synthesis of 4-bromo-2,2-diphenylbutyronitrile from diphenylacetonitrile and ethylene dibromide, a phase-transfer catalyst like benzalkonium bromide is employed. google.com This type of catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the deprotonation of diphenylacetonitrile occurs, thereby accelerating the reaction. google.com

Recent advancements in catalysis for halogenation include the use of Lewis bases like DABCO to activate N-halosuccinimides for the halogenation of aromatic compounds. nih.gov Another innovative approach involves a thianthrene/TfOH catalytic system to activate N-halosuccinimides for various halogenations. rsc.org While these specific catalytic systems may not be directly used for the synthesis of 4-bromo-2,2-diphenylbutyronitrile via the alkylation pathway, they represent the ongoing development of more efficient and selective halogenation methods in organic synthesis.

Optimization of Reaction Conditions and Yield

The efficient synthesis of this compound and its derivatives, such as 4-bromo-2,2-diphenylbutyronitrile, often relies on the alkylation of diphenylacetonitrile. The optimization of reaction conditions, including the choice of catalysts, bases, solvents, and temperature, is crucial for maximizing product yield and minimizing reaction times. archivemarketresearch.comgoogle.com

Phase-transfer catalysis (PTC) has emerged as a highly effective technique for the alkylation of diphenylacetonitrile. mdpi.com This method facilitates the reaction between the water-soluble base and the organic-soluble diphenylacetonitrile by employing a phase-transfer catalyst, which transports the deprotonated carbanion from the aqueous phase to the organic phase where the alkylation occurs. mdpi.comwikipedia.org Commonly used phase-transfer catalysts include quaternary ammonium (B1175870) salts like benzyltriethylammonium chloride (TEBA) and tetrabutylammonium (B224687) bromide. mdpi.comchemicalbook.com The use of such catalysts can significantly accelerate the reaction rate and improve yields. google.com For instance, the industrial synthesis of 2-phenylbutyronitrile, a related compound, was successfully carried out using TEBA as a catalyst in the presence of 50% aqueous sodium hydroxide. mdpi.com

A specific example of yield optimization is the preparation of 4-bromo-2,2-diphenylbutyronitrile. A patented method describes the use of benzalkonium bromide in conjunction with sodium hydroxide as catalysts, which is reported to greatly enhance the reaction rate and yield. google.com The process involves the reaction of diphenylacetonitrile with ethylene dibromide. google.com The reaction temperature is carefully controlled, initially not exceeding 90°C during the addition of the alkaline solution, followed by a heating period at 90-98°C for 4-6 hours. google.com This method claims a significant improvement in yield compared to using sodium hydroxide alone. google.com

The choice of base and solvent also plays a critical role. Strong bases like sodium amide (NaNH2), potassium tert-butoxide, and sodium hydroxide (NaOH) have been employed to deprotonate diphenylacetonitrile. google.comunodc.org The reaction to produce a methadone intermediate, 2,2-diphenyl-4-dimethylaminovaleronitrile, was optimized by using sodium hydroxide in a polar, aprotic solvent, which resulted in a more favorable isomeric ratio compared to using sodamide. google.com In the synthesis of 4-oxo-2,2-diphenylvaleronitrile, the alkylation of deprotonated diphenylacetonitrile with haloacetones showed that the yield was significantly influenced by the choice of the halogen in the haloacetone and the solvent. arkat-usa.org For example, using bromoacetone or in-situ prepared iodoacetone gave better yields (70-71%) than chloroacetone (16%) when potassium tert-butylate was used as the base in DMF. arkat-usa.org

Table 1: Optimization of Reaction Conditions for 4-Bromo-2,2-Diphenylbutyronitrile Synthesis

| Parameter | Condition | Outcome | Reference |

| Catalyst | Benzalkonium bromide and Sodium Hydroxide | Greatly improved reaction rate and yield | google.com |

| Base | 60% aqueous Sodium Hydroxide solution | Effective for deprotonation | google.com |

| Reactants | Diphenylacetonitrile and Ethylene Dibromide | Forms the desired product | google.com |

| Temperature | Initial: ≤ 90°C; Reaction: 90-98°C | Controlled reaction profile | google.com |

| Reaction Time | 4-6 hours | Completion of reaction | google.com |

Table 2: Influence of Reagents on the Synthesis of 4-Oxo-2,2-diphenylvaleronitrile

| Alkylating Agent | Base | Solvent | Yield | Reference |

| Chloroacetone | Potassium tert-butylate | DMF | 16% | arkat-usa.org |

| Bromoacetone | Potassium tert-butylate | DMF | 70-71% | arkat-usa.org |

| Iodoacetone (in-situ) | Potassium tert-butylate | DMF | 70-71% | arkat-usa.org |

Synthesis of Aminated and Other Substituted this compound Analogues

The introduction of amine and other functional groups into the this compound scaffold is essential for the development of new pharmaceutical agents. Various synthetic strategies have been developed to achieve this functionalization.

Strategies for Introducing Amine Functionalities

A primary method for introducing an amine group is through the reduction of the nitrile functionality . The nitrile group of this compound and its derivatives can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH4). google.compressbooks.pub This reaction converts the cyano group (-CN) into an aminomethyl group (-CH2NH2). For example, 2,2-diphenylpropionitrile (B1294319) can be reduced to 2,2-diphenylpropylamine (B3051560) using LiAlH4 in diethyl ether. google.com

Another versatile method is reductive amination . This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org This is particularly useful for synthesizing secondary and tertiary amines. For instance, the synthesis of loperamide (B1203769) analogs has involved the alkylation of a piperidine (B6355638) derivative with 4-bromo-2,2-diphenylbutyronitrile, effectively introducing a tertiary amine. nih.gov

Direct alkylation of amines with a suitable halo-derivative of this compound is also a common strategy. nih.gov For example, 4-(dimethylamino)-2,2-diphenylbutyronitrile is synthesized by the reaction of diphenylacetonitrile with 1-dimethylamino-2-chloropropane. google.comcymitquimica.com Similarly, 4-[bis(isopropyl)amino]-2,2-diphenylbutyronitrile has been synthesized. guidechem.com

Furthermore, ammonolysis can be employed to introduce a primary amine group. A patented process for preparing 4-amino-2-trifluoromethylbenzonitrile involves the reaction of 4-fluoro-2-trifluoromethylbenzonitrile with liquid ammonia (B1221849) in ethanol (B145695) at elevated temperatures and pressure. google.com This nucleophilic aromatic substitution replaces a fluorine atom with an amino group.

Synthesis of Other Key Functionalized Derivatives

Beyond amination, other functional groups can be incorporated into the this compound structure to create a diverse range of analogues.

Hydroxylated derivatives can be synthesized through various methods. For example, 2-hydroxy-3,3-diphenylbutyronitrile has been prepared by reacting 2,2-diphenylacetaldehyde with potassium cyanide in the presence of p-toluenesulfonic acid. google.com

Carboxylated derivatives , such as amides and carboxylic acids, are typically prepared from the nitrile precursor. The nitrile group can be hydrolyzed under acidic or basic conditions. For instance, the hydrolysis of 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutyronitrile to the corresponding amide, imidafenacin, can be achieved using 70% sulfuric acid at 110°C. newdrugapprovals.org The synthesis of loperamide analogs also involved the hydrolysis of a nitrile to a carboxylic acid, although this reaction proved to be challenging under certain conditions, with acidic conditions leading to side products. nih.gov Alternative methods, such as using hydrogen peroxide and sodium hydroxide, have also been explored for nitrile hydrolysis. nih.gov

Alkylated and other C-C bond-formed derivatives are also of interest. For example, the synthesis of 4-oxo-2,2-diphenylvaleronitrile involves the introduction of an acetonyl group via alkylation of deprotonated diphenylacetonitrile with a haloacetone. arkat-usa.org

Table 3: Synthesis of Functionalized this compound Derivatives

| Derivative Type | Synthetic Method | Key Reagents | Product Example | Reference |

| Primary Amine | Nitrile Reduction | LiAlH4 | 2,2-Diphenylpropylamine | google.com |

| Tertiary Amine | Alkylation of Amine | 1-Dimethylamino-2-chloropropane, NaOH | 4-(Dimethylamino)-2,2-diphenylvaleronitrile | google.com |

| Hydroxylated | Reaction with KCN | 2,2-Diphenylacetaldehyde, KCN, p-TsOH | 2-Hydroxy-3,3-diphenylbutyronitrile | google.com |

| Amide | Nitrile Hydrolysis | 70% H2SO4 | Imidafenacin | newdrugapprovals.org |

| Ketone | Alkylation | Bromoacetone, K-tert-butylate | 4-Oxo-2,2-diphenylvaleronitrile | arkat-usa.org |

Chemical Reactivity and Mechanistic Investigations of 2,2 Diphenylbutyronitrile Systems

Nucleophilic Addition Reactions of the Nitrile Group

The electron-withdrawing nature of the nitrile group makes its carbon atom susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of 2,2-diphenylbutyronitrile derivatives.

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. physicsandmathstutor.compressbooks.pub This process can be catalyzed by either acid or base. libretexts.org Under basic conditions, the nitrile is typically heated with an alkali solution, such as sodium hydroxide (B78521), which results in the formation of a carboxylate salt and ammonia (B1221849). physicsandmathstutor.com Subsequent acidification is necessary to protonate the carboxylate and yield the final carboxylic acid. physicsandmathstutor.com

Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. masterorganicchemistry.com This reaction is a common method for the preparation of carboxylic acids from nitriles. libretexts.org

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst | Initial Product | Final Product (after workup) | Key Conditions |

|---|---|---|---|

| Acid (e.g., H₂SO₄) | Carboxylic Acid | Carboxylic Acid | Heat |

This table provides a generalized overview of nitrile hydrolysis conditions.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily react with nitriles. libretexts.orglibretexts.org The reaction of 2,2-diphenyl-4-(dimethylamino)valeronitrile, a derivative of this compound, with ethyl magnesium bromide is a key step in the synthesis of methadone. google.comerowid.orgscribd.com In this reaction, the nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbon of the nitrile group. google.com This initially forms an imine intermediate which, upon hydrolysis, yields the corresponding ketone. google.comerowid.org

It is important to note that the choice of organometallic reagent can influence the outcome of the reaction. Organolithium reagents are generally more reactive than Grignard reagents. saskoer.ca With carboxylic acids, for instance, Grignard reagents typically only perform an acid-base reaction, whereas organolithium reagents can add to the carbonyl group. organicchemistrytutor.com

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones. masterorganicchemistry.comnrochemistry.com The process involves the reaction of a carbonyl compound with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.comorganic-chemistry.org

While not a direct reaction of this compound itself, the principles of the Strecker synthesis are relevant to the formation of related α-amino nitriles. The core of the Strecker reaction is the nucleophilic addition of cyanide to an imine or iminium ion. masterorganicchemistry.com This pathway highlights a fundamental reactivity pattern of the nitrile group in the context of amine and carbonyl chemistry, leading to the formation of valuable α-amino nitrile intermediates. organic-chemistry.org

Reactions with Organometallic Reagents

Reactions Involving the Diphenylbutane Backbone

The diphenylbutane portion of the molecule also participates in important chemical transformations, particularly substitution and elimination reactions.

Halogenated derivatives of this compound, such as 4-bromo-2,2-diphenylbutyronitrile (B143478), are versatile intermediates. sonalplasrubind.comcymitquimica.com These compounds can undergo nucleophilic substitution (S_N) and elimination (E) reactions. The outcome of the reaction (substitution vs. elimination) is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature. masterorganicchemistry.comsavemyexams.com

For example, reacting an alkyl halide with a strong, non-bulky base in an ethanolic solvent at elevated temperatures typically favors elimination, leading to the formation of an alkene. savemyexams.com Conversely, using a good nucleophile that is a weak base in an appropriate solvent would favor substitution. mugberiagangadharmahavidyalaya.ac.in Secondary alkyl halides, like the 4-bromo derivative, can often yield a mixture of substitution and elimination products, with strong bases generally favoring elimination (E2 mechanism). masterorganicchemistry.com The E2 mechanism involves a concerted process where the base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and expulsion of the halide. libretexts.org

Dehalogenation, the removal of a halogen atom, can be achieved using various reducing agents. A notable method involves the use of zinc metal in the presence of D₂O or H₂O to achieve deuterodehalogenation or hydrodehalogenation, respectively. sci-hub.se This reaction provides an efficient way to introduce deuterium (B1214612) at specific positions in a molecule. sci-hub.se The mechanism is thought to involve a radical process leading to the formation of an organozinc intermediate, which is then readily hydrolyzed (or deuterolyzed) to give the final product. sci-hub.se This method is applicable to a wide range of alkyl halides under mild conditions. sci-hub.se

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-2,2-diphenylbutyronitrile |

| 2,2-Diphenyl-4-(dimethylamino)valeronitrile |

| Methadone |

| Ethyl magnesium bromide |

| Sodium hydroxide |

| Ammonia |

| Carboxylic acid |

| Carboxylate |

| α-Amino acid |

| α-Aminonitrile |

| Imine |

| Iminium ion |

| Ketone |

| Grignard reagent |

| Organolithium compound |

| Zinc |

| D₂O (Deuterium oxide) |

| H₂O (Water) |

| Alkene |

| Diphenylacetonitrile (B117805) |

| 1-(Dimethylamino)-2-chloropropane |

| 2,2-Diphenyl-3-methyl-4-dimethylaminobutyronitrile |

Advanced Applications in Organic Synthesis and Material Science

Role as Versatile Building Blocks in Complex Molecule Synthesis

The chemical structure of 2,2-diphenylbutyronitrile, particularly when functionalized, offers diverse reactivity that allows it to be a key component in the construction of more complex molecular architectures. datainsightsmarket.com This versatility has established it as a valuable intermediate in the production of high-value chemicals for various industries. lookchem.com

A significant application of the this compound scaffold is found in the pharmaceutical industry, where its derivatives are crucial intermediates for synthesizing active pharmaceutical ingredients (APIs). archivemarketresearch.com Notably, 4-bromo-2,2-diphenylbutyronitrile (B143478), a brominated derivative, is a well-established precursor in the synthesis of the anti-diarrheal agent Loperamide (B1203769) and its analogs. sonalplasrubind.com

Synthesis of Loperamide Precursors from 4-Bromo-2,2-diphenylbutyronitrile

| Reactant 1 | Reactant 2 | Key Product | Application | Reference |

|---|---|---|---|---|

| 4-Bromo-2,2-diphenylbutyronitrile | 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | Intermediate for Loperamide and its analogs | nih.govsnmjournals.org |

| 4-Bromo-2,2-diphenylbutyronitrile | 4-(4-chlorophenyl)-4-hydroxypiperidine | Amide Precursor for N-Desmethyl-loperamide | Precursor for radiolabeled PET tracers | nih.govlookchem.com |

Beyond pharmaceuticals, the this compound framework is a building block in the broader fine and specialty chemicals industry. datainsightsmarket.comlookchem.com Its functional groups, including the nitrile and phenyl rings, allow for a wide range of chemical transformations, making it a key intermediate in producing diverse, high-value products. lookchem.com These applications span multiple sectors, including the development of materials and agricultural chemicals. lookchem.com The demand for high-purity grades of its derivatives is driven by the stringent quality requirements of these advanced chemical syntheses. datainsightsmarket.com

Intermediates in Pharmaceutical Syntheses (e.g., Loperamide and Analog Precursors)

Applications in Polymerization Chemistry

The structural motifs present in diphenylbutyronitrile are relevant to the field of polymerization, particularly in the initiation of radical polymerization processes and the synthesis of advanced polymers.

Radical initiators are compounds that generate highly reactive radical species, typically through thermal or photochemical decomposition, to start a polymerization chain reaction. numberanalytics.comtcichemicals.com Azonitrile compounds are a prominent class of thermal radical initiators. tcichemicals.comchemours.com While research on this compound itself as a primary initiator is not widespread, related structures such as 2,3-diphenyl butyronitrile (B89842) (DPBN) have been presented as efficient radical initiators for polymerization. researchgate.net

Azonitrile initiators, like the commercially available Vazo™ series, decompose upon heating to produce two radical species and nitrogen gas. chemours.com The stability and decomposition rate of these initiators are critical for controlling the polymerization process. nih.gov The inclusion of phenyl groups, as seen in the diphenylbutyronitrile scaffold, can influence the stability and reactivity of the resulting radicals, potentially offering advantages in specific polymerization systems.

Common Types of Radical Initiators

| Initiator Class | Example Compound | Activation Method | Reference |

|---|---|---|---|

| Azo Compounds | 2,2'-Azobis(isobutyronitrile) (AIBN) | Heat/Light | tcichemicals.comnih.gov |

| Organic Peroxides | Benzoyl Peroxide (BPO) | Heat | numberanalytics.comtcichemicals.com |

| Diphenylbutyronitrile Derivatives | 2,3-Diphenyl butyronitrile (DPBN) | Heat | researchgate.net |

The synthesis of advanced polymeric materials aims to create polymers with precisely controlled properties and complex architectures. numberanalytics.com Research and development activities in the chemical industry are increasingly exploring the use of complex intermediates like 4-bromo-2,2-diphenylbutyronitrile for incorporation into advanced materials and polymers. datainsightsmarket.com

The functional handles on diphenylbutyronitrile derivatives could allow them to be used in modern polymerization techniques. For example, they could be incorporated into polymer chains through methods like polymer grafting or functionalization to introduce specific properties. numberanalytics.com Such strategies are employed to create materials with tailored characteristics, such as unique semiconducting properties for organic electronics or enhanced thermal resistance. upatras.gr The development of new polymeric structures through these advanced synthetic methodologies is a key focus of modern polymer science. upatras.gr

Radical Initiators Based on Diphenylbutyronitrile Scaffolds

Contributions to Material Science Research

The this compound scaffold and its derivatives contribute to material science research by serving as building blocks for new functional materials. datainsightsmarket.comlookchem.comlookchem.com The inherent properties of the molecule, such as its electronic characteristics, make it a subject of interest for applications in electronic devices. solubilityofthings.com

Research in material science increasingly focuses on designing and developing novel polymeric and hybrid materials for advanced applications. upatras.gr The use of versatile intermediates like 4-bromo-2,2-diphenylbutyronitrile is part of a broader effort to create materials with specific, high-performance attributes. datainsightsmarket.comlookchem.com This includes the synthesis of specialty polymers and the development of functional organic nanoparticles and metallocomplexes for electronic or biocidal applications. upatras.gr The study of how the molecular structure of compounds like this compound influences the properties of larger material systems is a continuing area of scientific inquiry. solubilityofthings.com

Development of Novel Materials through Diphenylbutyronitrile Functionalization

The chemical scaffold of this compound serves as a foundational structure for the development of advanced functional materials. ontosight.ai Its unique arrangement of phenyl rings and a nitrile group provides a versatile platform for chemical modification, enabling its incorporation into larger molecular systems and polymers. The strategic functionalization of the this compound core allows for the synthesis of materials with tailored properties, finding potential use in various high-performance applications. lookchem.com

The primary route to leveraging this compound in material science is through the synthesis of its derivatives. These derivatives act as intermediates or building blocks which can then be polymerized or grafted onto other substrates. datainsightsmarket.com A key example is 4-Bromo-2,2-diphenylbutyronitrile, a brominated derivative that is instrumental in organic synthesis for creating more complex molecules. nih.gov The bromine atom acts as a reactive handle, facilitating nucleophilic substitution reactions that allow the molecule to be integrated into polymer chains or other molecular structures. This growing interest in using intermediates like 4-Bromo-2,2-diphenylbutyronitrile is a significant driver in the specialty chemicals market, particularly for the creation of novel materials. datainsightsmarket.com

Research has focused on the synthesis and reactivity of these functionalized intermediates. For instance, the synthesis of 4-Bromo-2,2-diphenylbutyronitrile can be achieved through methods like phase transfer catalysis, which is suitable for industrial-scale production. The versatility of these building blocks is further demonstrated by derivatives such as 4-[bis(isopropyl)amino]-2,2-diphenylbutyronitrile, whose distinct functional groups enable the development of high-value products for the materials science sector. lookchem.com These functionalized compounds are crucial for creating tetramine-functionalized polymers, which are noted for properties like improved adhesion and tensile strength. chemicalbull.com The ability to introduce varied functional groups onto the basic diphenylbutyronitrile structure opens pathways for producing materials with specific, pre-determined characteristics. lookchem.comchemicalbull.com

The table below summarizes key intermediates derived from the diphenylbutyronitrile structure, which are pivotal for material synthesis.

Table 1: Properties of Functionalized Diphenylbutyronitrile Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Material Science |

|---|---|---|---|

| 4-Bromo-2,2-diphenylbutyronitrile | C₁₆H₁₄BrN | 300.199 | A versatile intermediate for polymer synthesis and specialty chemicals. datainsightsmarket.com |

| 4-[bis(isopropyl)amino]-2,2-diphenylbutyronitrile | C₂₂H₂₈N₂ | 320.471 | Building block for high-value products and specialty chemicals. lookchem.com |

This table is interactive. Select a compound to view more details.

Detailed research into the synthesis of these intermediates provides insight into their practical application. The optimization of reaction conditions is crucial for achieving high yields and purity, which are essential for producing high-quality end-materials.

Table 2: Comparative Analysis of Synthesis Methods for 4-Bromo-2,2-diphenylbutyronitrile

| Synthesis Method | Typical Yield (%) | Purity (%) | Scalability | Key Features |

|---|---|---|---|---|

| Sodium Hydride | 75% | >95% | High | Preferred for small-scale synthesis requiring high purity. |

| Phase Transfer Catalysis | 70–80% | 90–93% | Very High | Dominates industrial settings due to efficiency and safety. |

This table is interactive. Hover over a method to see more details.

The functionalization of polymers with such compounds is a widely explored strategy for creating materials with enhanced properties for specific applications, including drug delivery, water treatment, and energy technologies. mdpi.comnih.gov The incorporation of the diphenylbutyronitrile moiety can influence the final material's thermal stability, mechanical strength, and other physicochemical characteristics. chemicalbull.com

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and the resulting chemical properties. For nitrile-containing compounds such as 2,2-Diphenylbutyronitrile, these studies can explain the influence of the bulky diphenyl groups and the ethyl chain on the reactivity of the nitrile moiety.

The reactivity of nitriles is often linked to the electrophilic character of the cyano group's carbon atom, which is influenced by the high electronegativity of the nitrogen atom. nih.gov The presence of adjacent electron-withdrawing groups can further modulate this reactivity. nih.gov Quantum chemical methods can quantify these electronic effects, predicting sites for nucleophilic or electrophilic attack. researchgate.net

Key quantum chemical descriptors used to analyze reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller gap generally suggests higher reactivity. chimicatechnoacta.ru

Density Functional Theory (DFT) has become a leading computational method in quantum chemistry due to its balance of accuracy and computational efficiency. scirp.org Instead of calculating the complex many-electron wavefunction, DFT determines the ground state properties of a molecule from its electron density, a simpler quantity. nih.gov

For a molecule like this compound, DFT calculations can be used to determine a wide range of properties:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles of the most stable three-dimensional structure.

Electronic Properties: Calculating the dipole moment, partial atomic charges, and molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule.

Reactivity Descriptors: Determining global reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity, which help predict the molecule's stability and reactivity patterns. researchgate.netmdpi.com

Studies on related nitrile compounds demonstrate the power of DFT. For instance, in investigations of the corrosion inhibition properties of piperidin-4-one derivatives, DFT was used to correlate high dipole moments and low ionization energies with higher inhibition efficiency. scirp.org Similarly, DFT calculations on benzonitrile (B105546) derivatives reacting with cysteine have successfully predicted their reactivity, showing good correlation with experimental kinetic data. nih.govacs.org These approaches are directly applicable to analyzing the electronic structure and reactivity of this compound.

| Parameter | Calculated Value | Significance |

|---|---|---|

| $E_{HOMO}$ (eV) | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| $E_{LUMO}$ (eV) | -0.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 5.90 | Indicates chemical reactivity and kinetic stability. chimicatechnoacta.ru |

| Dipole Moment (Debye) | 3.80 | Measures the polarity of the molecule. scirp.org |

| Ionization Potential (eV) | 6.85 | Energy required to remove an electron; indicates chemical inertness. scirp.org |

| Electron Affinity (eV) | 0.95 | Energy released when an electron is added. |

Understanding the mechanism of a chemical reaction requires identifying the intermediates and, crucially, the transition states that connect them. Computational modeling is an indispensable tool for exploring the potential energy surface (PES) of a reaction, mapping out the lowest energy pathways from reactants to products. nih.govmdpi.com

For reactions involving this compound, such as its synthesis via hydrocyanation or its subsequent chemical transformations, computational methods can model the entire reaction coordinate. By locating the transition state structures—the points of maximum energy along the reaction path—chemists can calculate the activation energy, which is the primary determinant of the reaction rate. mdpi.comscielo.org.mx

For example, DFT studies on the hydrocyanation of imines and butadiene have successfully elucidated complex catalytic cycles. mdpi.comcomporgchem.comnih.gov These studies identify key intermediates and rate-determining steps, and they can explain the origins of selectivity in asymmetric reactions. nih.govbeilstein-journals.orgresearchgate.net In the case of the addition of the malononitrile (B47326) radical to ethylene (B1197577), calculations were able to locate the transition state geometries and determine the activation energies, providing theoretical support for an unsymmetrical transition state. uni-muenchen.de Similar computational approaches could be applied to model the formation of this compound and predict its reactivity in various chemical transformations.

Density Functional Theory (DFT) Applications in Compound Analysis

Molecular Dynamics Simulations of Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, many molecules, especially those with multiple rotatable bonds like this compound, are highly flexible. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating these dynamics, it is possible to explore the molecule's accessible conformations and map its free energy landscape. frontiersin.orgrsc.org

An MD simulation generates an ensemble of protein structures by solvating the molecule with explicit solvent molecules and applying energy to allow it to move. This process reveals the different low-energy conformational states available to the molecule and the transitions between them. For flexible molecules, MD simulations provide a more realistic picture of the molecular shape and dynamics in solution than a single static structure. tandfonline.com

The results of an MD simulation are often visualized as a free energy landscape, which plots the relative free energy of the system as a function of specific geometric variables (e.g., dihedral angles). frontiersin.org The minima on this landscape correspond to the most stable conformational states. This approach is invaluable for understanding how molecular shape influences properties and interactions. The development of methods like replica-exchange molecular dynamics combined with clustering analysis allows for the efficient sampling of conformational space to identify the most probable conformations. mun.ca

| Conformational State | Key Dihedral Angles (°) | Relative Free Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Conformer A (Extended) | τ1: 175, τ2: 65 | 0.00 | 55 |

| Conformer B (Gauche) | τ1: -68, τ2: 70 | 0.85 | 25 |

| Conformer C (Folded) | τ1: 72, τ2: -170 | 1.50 | 15 |

| Other | - | > 2.50 | 5 |

Prediction of Spectroscopic Properties and Enantioseparation using Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be crucial for structure elucidation and the assignment of absolute configuration for chiral molecules.

DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra. nih.govacs.orgmdpi.com By calculating the nuclear shielding tensors for each atom in a molecule, it is possible to convert these to chemical shifts that can be directly compared with experimental data. researchgate.net This predictive power is invaluable for distinguishing between isomers or confirming a proposed structure.

For chiral compounds like this compound, which possesses a stereocenter, computational methods are particularly important for predicting chiroptical properties such as Electronic Circular Dichroism (ECD). The absolute configuration of a chiral molecule can be determined by comparing its experimental ECD spectrum with the spectrum calculated for a specific enantiomer (e.g., the R or S form). nih.gov This involves performing a conformational analysis to find all low-energy conformers, calculating the ECD spectrum for each, and then generating a Boltzmann-averaged spectrum for comparison with the experimental one. acs.orgacs.org This approach has become a reliable alternative to empirical rules or chemical correlation for assigning absolute stereostructures.

Furthermore, computational modeling can aid in understanding and predicting the enantioseparation of chiral compounds in techniques like chromatography. rsc.orgresearchgate.netbenthamscience.comnih.gov By simulating the interactions between the enantiomers and a chiral stationary phase, it is possible to calculate the difference in binding energy, which correlates with the degree of separation. rsc.orgresearchgate.net

Development of Novel Theoretical Chemistry Methods Applicable to Nitrile Compounds

The field of theoretical chemistry is continuously evolving, with new methods being developed to provide deeper insights into chemical reactivity. For nitrile compounds, one such advancement is the Molecular Electron Density Theory (MEDT). luisrdomingo.com MEDT offers a modern perspective on chemical reactivity, challenging and refining traditional models like the frontier molecular orbital (FMO) theory. luisrdomingo.comnih.gov

MEDT analyzes changes in electron density to understand reaction mechanisms, particularly in cycloaddition reactions where many nitrile derivatives participate. luisrdomingo.comnih.govrsc.org Studies of [3+2] cycloaddition reactions involving nitrile oxides, for example, use MEDT to classify the reaction mechanism and explain observed chemo- and regioselectivity based on the electronic character of the reactants. nih.govacs.orgnih.gov The theory analyzes the electron localization function (ELF), which provides a detailed picture of electron pairing and bonding evolution throughout a reaction. nih.govrsc.org

Other advanced theoretical methods focus on improving the efficiency and accuracy of calculations. This includes the development of new density functionals and basis sets for DFT calculations, as well as novel approaches for simulating complex reaction networks and dynamics in large systems. mdpi.comresearchgate.net These ongoing developments in theoretical chemistry enhance the ability to accurately model and predict the behavior of nitrile compounds like this compound.

Catalytic Processes Involving 2,2 Diphenylbutyronitrile Chemistry

Catalysis in the Synthesis of 2,2-Diphenylbutyronitrile and Derivatives

The synthesis of this compound and related structures is often achieved through the alkylation of diphenylacetonitrile (B117805) or the hydrocyanation of corresponding alkenes. Catalytic methods are essential for activating the reactants and facilitating these carbon-carbon bond-forming reactions under manageable conditions.

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reactants located in separate immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgresearchgate.net This method is particularly useful for the alkylation of organic compounds, where an organic-insoluble nucleophile (often generated in an aqueous basic solution) needs to react with an organic substrate. wiley-vch.de A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, where the reaction occurs. wikipedia.orgwiley-vch.de

In the synthesis of derivatives of this compound, PTC is employed to enhance reaction rates and yields. For instance, the synthesis of 4-bromo-2,2-diphenylbutyronitrile (B143478) involves the reaction of diphenylacetonitrile with ethylene (B1197577) dibromide. google.com In this process, a combination of sodium hydroxide (B78521) and a phase-transfer catalyst like benzalkonium bromide is used. google.com The sodium hydroxide acts as the base to deprotonate the diphenylacetonitrile, forming a carbanion, while the benzalkonium bromide transports the carbanion into the organic phase to react with ethylene dibromide. google.com This catalytic system significantly improves the reaction rate and yield compared to using sodium hydroxide alone. google.com The first industrial application of PTC in 1960 was for the synthesis of 2-phenylbutyronitrile, a related compound, using benzyltriethylammonium chloride (TEBA) as the catalyst. mdpi.com

Table 1: Phase Transfer Catalysis in the Synthesis of a this compound Derivative

| Reactants | Catalyst System | Temperature | Reaction Time | Product | Ref |

|---|

Transition metal catalysis provides an alternative and highly efficient route to nitrile compounds through hydrocyanation, the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond. uni-koeln.de Nickel complexes are particularly effective catalysts for this transformation. units.itrsc.org Modern protocols often avoid the direct use of highly toxic HCN gas by employing "transfer hydrocyanation" methods. google.comethz.ch

In these systems, a stable nitrile compound serves as the HCN donor, and the reaction is catalyzed by a nickel complex, often in the presence of a Lewis acid co-catalyst. google.comethz.ch For the synthesis of a compound structurally similar to this compound, such as 3,3-diphenylpropanenitrile, the nickel-catalyzed hydrocyanation of 1,1-diphenylethylene (B42955) is a key reaction. google.comethz.ch A system using a Ni(0) catalyst like Ni(COD)₂, a phosphine (B1218219) ligand such as DPEphos, and a Lewis acid co-catalyst (e.g., AlMe₂Cl) can effectively catalyze the transfer of a CN group from a donor like isovaleronitrile (B1219994) to the alkene. google.com The reaction equilibrium can be shifted to favor product formation by choosing a donor that releases a gaseous byproduct, such as isobutylene (B52900) from isovaleronitrile. google.com Air-stable Ni(II) precatalysts, like NiCl₂, can also be used, simplifying the operational setup. ethz.ch

Table 2: Nickel-Catalyzed Transfer Hydrocyanation of 1,1-Diphenylethylene

| Alkene | HCN Donor | Catalyst System | Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|---|

| 1,1-Diphenylethylene | Isovaleronitrile | Ni(COD)₂ (5 mol%), DPEphos (5 mol%), AlMe₂Cl (0.10 mmol) | Toluene | 100 °C | 86% | google.com |

Phase Transfer Catalysis

Catalytic Transformations of Nitrile Functional Groups

The nitrile group is a versatile functional handle that can be catalytically transformed into various other groups, such as amides and carboxylic acids, primarily through hydrolysis. nih.gov The hydrolysis of the nitrile group in derivatives of this compound has been investigated under different catalytic conditions.

Table 3: Catalytic Hydrolysis of a this compound Derivative

| Substrate | Catalytic Conditions | Temperature | Time | Major Product(s) | Yield | Ref |

|---|---|---|---|---|---|---|

| Nitrile Derivative | H₂O₂/NaOH, H₂O | 80 °C | 20 h | Carboxylic Acid | 7% | nih.gov |

| Nitrile Derivative | 2 M NaOH | Reflux | 20 h | Carboxylic Acid | Trace | nih.gov |

Mechanistic Insights into Catalytic Cycles and Activity

Understanding the reaction mechanism is fundamental to optimizing catalytic processes. The mechanisms for phase-transfer catalysis and nickel-catalyzed hydrocyanation involve distinct catalytic cycles.

In Phase Transfer Catalysis , the cycle begins with a reaction between an inorganic base (e.g., NaOH) in the aqueous phase and the organic substrate precursor (e.g., diphenylacetonitrile) at the interface of the two phases. mdpi.com This generates a carbanion. The phase-transfer catalyst, typically a quaternary onium salt (Q⁺X⁻), then exchanges its anion (X⁻) for the newly formed organic carbanion (R⁻) at the interface. wiley-vch.demdpi.com The resulting lipophilic ion pair (Q⁺R⁻) is soluble in the organic phase and is transferred into it. mdpi.com In the organic phase, the carbanion reacts with an electrophile (e.g., ethylene dibromide) to form the final product, regenerating the catalyst cation (Q⁺), which then returns to the interface to start another cycle. wiley-vch.de

The proposed catalytic cycle for Nickel-Catalyzed Transfer Hydrocyanation is more complex. google.comethz.ch

Catalyst Activation : An air-stable Ni(II) precatalyst can be reduced in situ to the active Ni(0) species.

Oxidative Addition : The active Ni(0) catalyst undergoes oxidative addition into the C-CN bond of the HCN donor nitrile (e.g., isovaleronitrile). This step is often facilitated by the coordination of a Lewis acid to the nitrile nitrogen, which makes the C-CN bond more susceptible to cleavage. google.comethz.ch This forms a Ni(II) intermediate.

β-Hydride Elimination : The Ni(II) intermediate then undergoes β-hydride elimination, releasing an alkene (e.g., isobutylene) and forming a key H-Ni-CN species. google.comethz.ch

Alkene Insertion : The substrate alkene (e.g., 1,1-diphenylethylene) coordinates to the H-Ni-CN complex and inserts into the nickel-hydride bond. This step determines the regioselectivity of the reaction.

Reductive Elimination : The final step is the reductive elimination of the product nitrile (e.g., 3,3-diphenylpropanenitrile) from the resulting Ni(II) alkyl cyanide complex. This regenerates the active Ni(0) catalyst, which can then enter a new catalytic cycle. units.it Reversibility in this cycle can be controlled; for instance, high selectivity for a specific isomer can be achieved by controlling the barriers for oxidative addition and reductive elimination. researchgate.net

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 2,2-Diphenylbutyronitrile. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. While specific NMR data for this compound is not widely published, related compounds and general principles of NMR allow for a predicted spectrum. For instance, the 1H NMR spectrum of the related compound 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutyronitrile hydrochloride shows signals for the phenyl protons in the range of δ 7.35-7.42 ppm. newdrugapprovals.org The ethyl group protons in this compound would be expected to show characteristic shifts and coupling patterns. The methylene (B1212753) protons (CH2) would likely appear as a quartet, and the methyl protons (CH3) as a triplet. The integration of these signals would correspond to the number of protons in each group.

Computer-assisted structure elucidation (CASE) systems can utilize 2D NMR data, such as HSQC and HMBC, to generate and rank possible structures, providing a high degree of confidence in the assigned structure. acdlabs.comethernet.edu.et

A predicted 1H NMR spectrum for this compound is available from some chemical suppliers. chemicalbook.com

Predicted 1H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | ~7.2-7.5 | Multiplet |

| Methylene-H (-CH2-) | ~2.5 | Quartet |

This table is based on general principles and data for similar compounds. Actual experimental values may vary.

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. It is often coupled with chromatographic methods like Liquid Chromatography (LC) or Gas Chromatography (GC) for the analysis of complex mixtures. nih.govshimadzu.com

In GC-MS analysis, the compound is vaporized and ionized, often by electron ionization (EI), which can lead to extensive fragmentation. spectroscopyonline.com This fragmentation pattern provides structural information. LC-MS is suitable for less volatile or thermally unstable compounds and offers various ionization techniques. shimadzu.com For this compound, which is amenable to both, the choice of technique may depend on the sample matrix and the specific analytical goal. nih.govmdpi.com

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of this compound, aiding in its identification in high-resolution mass spectrometry. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 222.12773 | 156.3 |

| [M+Na]+ | 244.10967 | 170.4 |

| [M+NH4]+ | 239.15427 | 162.3 |

| [M+K]+ | 260.08361 | 158.7 |

Data from PubChemLite, calculated using CCSbase. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. spectroscopyonline.com For this compound, the most characteristic absorption would be from the nitrile (C≡N) group, which typically appears in the region of 2220-2260 cm⁻¹. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. An ATR-IR spectrum for the related compound 4-bromo-2,2-diphenylbutyronitrile (B143478) is available in the PubChem database. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. msu.edutechnologynetworks.com The phenyl groups in this compound contain π-electrons that can be excited by UV radiation, leading to characteristic absorption bands. units.it The UV-Vis spectrum of a related spiropyran compound in butyronitrile (B89842) solvent has been studied, demonstrating the utility of this technique in this chemical environment. researchgate.net

Characteristic IR Absorptions for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Nitrile (C≡N) | 2220-2260 |

| Aromatic C-H | >3000 |

| Aromatic C=C | 1450-1600 |

This table is based on general IR spectroscopy principles.

Mass Spectrometry (MS) Applications, including LC-MS and GC-MS

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. globalresearchonline.net Reverse-phase HPLC methods, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, are common. sielc.comsielc.com

A typical mobile phase for the analysis of this compound consists of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.comsielc.com These HPLC methods can be scaled up for preparative separation to isolate impurities. sielc.comsielc.com The purity of related compounds like 4-bromo-2,2-diphenylbutyronitrile is often reported as >95% by HPLC. lgcstandards.comlgcstandards.com

Typical HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-phase (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV or Mass Spectrometry |

Based on information from SIELC Technologies. sielc.comsielc.com

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. chromatographyonline.com In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The purity of related compounds like 4-bromo-2,2-diphenylbutyronitrile has been determined by GC to be as high as 99.28%. indiamart.com

Comprehensive two-dimensional gas chromatography (GC×GC), often coupled with a flame ionization detector (FID) or a mass spectrometer, offers significantly higher peak capacity and is used for analyzing complex mixtures containing compounds similar in structure to this compound. copernicus.orgconcawe.eu

Reported GC Purity Data for a Related Compound

| Compound | Reported Purity by GC |

|---|

Data from IndiaMART for a specific batch. indiamart.com

Future Directions and Emerging Research Areas

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. archivemarketresearch.com For the synthesis of 2,2-Diphenylbutyronitrile and its derivatives, future research will prioritize the development of more sustainable and environmentally friendly methods. ijsetpub.com This involves a holistic approach to redesigning chemical processes to be safer, more energy-efficient, and to generate less waste. archivemarketresearch.comacs.org

Key strategies in this area include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. chemistryjournals.net Traditional synthesis routes will be re-evaluated and optimized to improve their atom economy, thereby reducing by-product formation. chemistryjournals.net

Use of Safer Solvents and Auxiliaries: Research is directed towards replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Solvents account for a significant portion of the mass and energy consumption in typical batch chemical operations, making their substitution a critical goal. acs.org For instance, a patented method for preparing a related compound, imidafenacin, from 4-bromo-2,2-diphenylbutyronitrile (B143478) highlights a process that is "friendly to human body and environment" and suitable for industrial production, suggesting a move towards greener practices. google.com

Catalysis: The use of catalysts is central to green chemistry as they can enable reactions with higher efficiency and selectivity in small amounts and can often be recycled. acs.org Future work will likely explore novel catalytic systems, including biocatalysts like enzymes, which operate under mild conditions and can lead to fewer unwanted by-products. ijsetpub.comchemistryjournals.net

Energy Efficiency: Methods like microwave-assisted synthesis and flow chemistry are being explored to reduce reaction times and energy consumption compared to conventional heating methods. ijsetpub.comchemistryjournals.netbeilstein-journals.org

A comparison of traditional versus potential green synthesis approaches is summarized in the table below.

| Feature | Traditional Synthesis Approach | Green Chemistry Approach |

| Solvents | Often volatile, toxic organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions chemistryjournals.net |

| Catalysts | Stoichiometric reagents, often leading to waste | Recyclable catalysts (e.g., metal, organocatalysts, enzymes) acs.org |

| Energy | Prolonged heating with conventional methods | Microwave irradiation, flow chemistry for reduced energy use ijsetpub.com |

| Waste | Lower atom economy, significant by-product generation | High atom economy, minimized waste streams chemistryjournals.net |

Exploration of Novel Reactivity and Unprecedented Transformations

While this compound is a known building block, its full reactive potential is yet to be unlocked. Future research will delve into exploring novel transformations and reactivity patterns, moving beyond its established applications. The nitrile functional group is a versatile handle for a variety of transformations, including hydrolysis to form amides and carboxylic acids, or reduction to amines. smolecule.com

Emerging areas of exploration include:

New Carbon-Carbon Bond Formations: Investigating its participation in novel C-C bond-forming reactions to construct more complex molecular architectures.

Radical Chemistry: The use of radical intermediates opens up new synthetic pathways. For example, research on the copper-mediated trifluoromethylation of alkyl radicals has been successfully applied to 4-bromo-2,2-diphenylbutyronitrile, demonstrating the potential for introducing novel functional groups under mild conditions. acs.org

Carbene Chemistry: Unconventional reactions, such as the 1,4-hydrogen transfer in iminocarbenes generated from triazole pyrolysis, have led to the synthesis of isoquinolines. rsc.org Exploring analogous reactions with derivatives of this compound could yield unique heterocyclic compounds.

Photoredox Catalysis: This rapidly growing field uses light to initiate chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. Applying photoredox catalysis to this compound could uncover unprecedented reactivity.

A study on the pyrolysis of l-ethyl-4,5-diphenyl-l,2,3-triazole resulted in the formation of this compound, showcasing an interesting fragmentation and rearrangement pathway. rsc.org Such studies provide clues to the compound's stability and potential for involvement in high-energy transformations.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. mit.edu These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes with greater speed and accuracy than ever before. arxiv.orgmi-6.co.jp

For a compound like this compound, AI and ML can be applied in several ways:

Reaction Prediction: Template-free ML models, such as Graph Neural Networks (GNNs) and Transformers, can learn underlying chemical principles from data and predict the products of unknown or complex reactions without relying on predefined rules. mi-6.co.jp This is particularly useful for exploring the novel reactivity discussed in the previous section.

Optimization of Synthesis: Machine learning algorithms can optimize reaction parameters (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize by-products, accelerating the development of efficient and green synthetic processes.

Mechanism Elucidation: Deep reinforcement learning models are being developed to predict not just the final product, but the step-by-step mechanistic pathway of a reaction. mit.edu This provides deeper chemical insight and allows for more rational reaction design.

Accelerating High-Level Calculations: Models like the Δ²-learning model can predict high-level quantum mechanical properties, such as activation energies, using low-level, less computationally expensive inputs. nih.govrsc.org This significantly speeds up the characterization of reaction pathways and the discovery of new transformations. nih.govrsc.org

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Predicts products for novel, untested reactions, expanding its synthetic utility. mi-6.co.jp |

| Retrosynthesis Planning | Proposes efficient synthetic routes to complex target molecules starting from this compound. |

| Process Optimization | Identifies optimal conditions for synthesis, improving yield and sustainability. nih.govrsc.org |

| Mechanism Discovery | Elucidates reaction pathways, offering deeper understanding and control over its chemistry. mit.edu |

Expansion into New Areas of Material Science and Functional Materials

The unique structural motif of this compound, featuring a quaternary carbon center with two phenyl groups, makes it an attractive scaffold for the development of advanced materials. While its derivatives are used as intermediates, direct exploration of the butyronitrile (B89842) core and its derivatives in material science is an emerging area. lookchem.com

Future research could focus on:

Polymer Science: Incorporating the this compound unit into polymer backbones or as pendant groups could impart unique properties such as thermal stability, rigidity, and specific optical or electrical characteristics. Tetramine-functionalized polymers, for instance, have shown enhanced tensile strength and adhesion. chemicalbull.com

Coordination Chemistry and Catalysis: The nitrile group can coordinate with metal centers. Functionalized derivatives of this compound could act as ligands for creating metal complexes with catalytic or sensing capabilities. chemicalbull.com

Photo-responsive Materials: The diphenyl groups offer sites for functionalization. By attaching photo-switchable moieties like azobenzenes, it may be possible to create materials that change their properties in response to light, with applications in areas like data storage and smart actuators. mcgill.ca

Organic Electronics: The aromatic nature of the phenyl groups suggests potential for use in organic semiconductors, emitters, or other components of electronic devices, once appropriately functionalized to tune their electronic properties.

The versatility of this compound as a building block suggests that its derivatives could find applications in a wide range of functional materials, from pharmaceuticals and agrochemicals to advanced polymers and electronics. lookchem.comchemicalbull.comuni-koeln.de

Q & A

Q. Table 1: Common Characterization Techniques for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.